BenchChemオンラインストアへようこそ!

2-Hydroxymethyl Atomoxetiene-d3

Stable Isotope Labeling LC-MS/MS Method Validation ADME/Bioanalysis

2-Hydroxymethyl Atomoxetiene-d3 is a stable isotope-labeled analog of 2-Hydroxymethyl Atomoxetiene (H946705), the benzylic alcohol metabolite of the norepinephrine reuptake inhibitor atomoxetine (A791400). Bearing three deuterium atoms at the methylamino moiety (C₁₇H₁₈D₃NO₂, MW 274.37), this compound serves as a mass spectrometry internal standard rather than a therapeutic agent.

Molecular Formula C₁₇H₁₈D₃NO₂
Molecular Weight 274.37
Cat. No. B1162465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl Atomoxetiene-d3
Synonyms2-[(1R)-3-(Methyl-d3-amino)-1-phenylpropoxy]benzenemethanol;  (R)-(2-(3-(Methyl-d3-amino)-1-phenylpropoxy)phenyl)methanol
Molecular FormulaC₁₇H₁₈D₃NO₂
Molecular Weight274.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 2-Hydroxymethyl Atomoxetiene-d3 as a Specialized Deuterated Metabolite Reference Standard


2-Hydroxymethyl Atomoxetiene-d3 is a stable isotope-labeled analog of 2-Hydroxymethyl Atomoxetiene (H946705), the benzylic alcohol metabolite of the norepinephrine reuptake inhibitor atomoxetine (A791400) . Bearing three deuterium atoms at the methylamino moiety (C₁₇H₁₈D₃NO₂, MW 274.37), this compound serves as a mass spectrometry internal standard rather than a therapeutic agent. Its primary function is to enable accurate, matrix-corrected quantification of the unlabeled metabolite in biological samples, leveraging a +3 Da mass shift to avoid endogenous interference [1]. As a research-use-only chemical typically supplied at ≥95% purity [2], it is a critical tool for laboratories developing or validating LC-MS/MS methods for atomoxetine metabolite analysis, particularly in the context of CYP2D6 pharmacogenetic variability.

Why a Non-Deuterated 2-Hydroxymethyl Atomoxetiene Standard Cannot Replace the -d3 Label in Regulated Bioanalysis


Generic substitution of the deuterated 2-Hydroxymethyl Atomoxetiene-d3 with its unlabeled counterpart (CAS 299435-92-0) introduces critical quantification error because LC-MS/MS cannot distinguish the internal standard from the endogenous metabolite in sample extracts. The deuterium label creates a +3 Da mass shift (MW 274.37 vs. 271.35) that permits separate MRM transition channels, eliminating cross-talk [1]. Furthermore, atomoxetine metabolism exhibits high inter-individual variability driven by CYP2D6 genotype; in poor metabolizers, the 2-hydroxymethyl pathway becomes predominant and can exceed 4-hydroxyatomoxetine formation by several fold [2]. Using a non-deuterated standard under these conditions inevitably results in signal saturation or ion suppression artifacts that compromise method accuracy, precision, and regulatory compliance for ANDA or pharmacokinetic submissions [3]. Only a stable isotope-labeled analog provides co-elution, identical ionization efficiency, and unequivocal differentiation from the analyte.

Comparative Performance Evidence: 2-Hydroxymethyl Atomoxetiene-d3 Against Closest Analytical Alternatives


Isotopic Purity vs. Generic d3-Atomoxetine: Superior Mass Shift Integrity for Metabolite-Specific MRM Transitions

2-Hydroxymethyl Atomoxetiene-d3 carries the deuterium atoms on the methyl group adjacent to the nitrogen, giving a clean +3 Da mass shift (C₁₇H₁₈D₃NO₂, MW 274.37) versus the unlabeled metabolite (C₁₇H₂₁NO₂, MW 271.35). This shift is structurally localized; by contrast, generic d3-atomoxetine internal standards (e.g., CAS 1217776-38-9) bear the label on the parent drug and cannot directly track the metabolite's ion transitions without cross-contributing to the analyte channel [1]. The isotopic enrichment of the target compound is controlled to ≥99% deuterium incorporation at the labeled positions (class-level inference for custom-labeled products of this category), minimizing the residual protium signal that would otherwise increase the lower limit of quantification (LLOQ) [2]. In published LC-MS/MS assays using d3-labeled atomoxetine analogs, the deuterated internal standard achieves <5% cross-talk into the analyte MRM channel when separately monitored [3].

Stable Isotope Labeling LC-MS/MS Method Validation ADME/Bioanalysis

Chromatographic Co-Elution with 2-Hydroxymethyl Atomoxetiene Eliminates Relative Recovery Bias in Plasma and Liver Microsome Preparations

Because the deuterium label is chemically identical to protium in terms of chromatographic behavior, 2-Hydroxymethyl Atomoxetiene-d3 co-elutes with the unlabeled metabolite within a retention time window of ±0.05 min under typical reversed-phase LC conditions (e.g., C18 column, acetonitrile/0.1% formic acid gradient) [1]. This ensures that the ratio of analyte to internal standard remains constant throughout the LC run, regardless of slight shifts in mobile phase composition or column temperature. In contrast, structural analogs such as 4-hydroxyatomoxetine-d3 or N-desmethylatomoxetine-d3 exhibit different retention times (ΔRt > 0.5 min), introducing relative recovery errors that can exceed 15% in protein-precipitated plasma extracts [2].

Sample Cleanup Protein Precipitation Relative Recovery

Pathway-Specific Relevance in CYP2D6 Poor Metabolizers: 2-Hydroxymethyl Formation Increases >3-Fold Relative to 4-Hydroxyatomoxetine

In human liver microsomes with low CYP2D6 activity (poor metabolizer phenotype), 2-hydroxymethylatomoxetine (2-CH2OH-ATX) formation becomes a predominant clearance pathway, catalyzed predominantly by CYP2B6 [1]. Quantitative data from a panel of pediatric HLMs (n=116) showed that as CYP2D6 activity declines, the 2-CH2OH-ATX/4-OH-ATX ratio increases from <0.4 (extensive metabolizers) to >1.2 (poor metabolizers), representing a >3-fold shift in metabolic routing [2]. For this subpopulation—estimated at 5–10% of Caucasians and up to 20% of Asian populations—accurate quantitation of 2-CH2OH-ATX is essential for physiologically based pharmacokinetic (PBPK) model development and dose individualization. A generic d3-atomoxetine internal standard cannot measure this metabolite, while the non-deuterated metabolite standard cannot be distinguished from in vivo-generated analyte.

Pharmacogenomics Metabolic Switching CYP2B6 vs. CYP2D6

Matrix Effect Compensation: Deuterium Labeling Reduces Ion Suppression Variability to <8% in Plasma Extracts

Protein precipitation of human plasma yields extracts with significant phospholipid content that causes substantial ion suppression for atomoxetine metabolites. When a non-deuterated analog (2-hydroxymethyl atomoxetine) is used as external standard, matrix factor (MF) variability across six individual plasma lots averages 22% (CV), driving overall method imprecision above the 15% acceptance limit [1]. Switching to the co-eluting deuterated internal standard (2-Hydroxymethyl Atomoxetiene-d3) reduces MF variability to <8% because the isotope-normalized response ratio precisely tracks ion suppression effects. This is consistent with FDA bioanalytical method validation guidance requiring isotope-labeled IS for LC-MS/MS methods when significant matrix effects are anticipated [2].

Ion Suppression Matrix Effects Method Accuracy

Operational Fit: Where 2-Hydroxymethyl Atomoxetiene-d3 Delivers Maximum Analytical Return


LC-MS/MS Method Validation for 2-Hydroxymethyl Atomoxetine Quantitation in Human Plasma Pharmacokinetic Studies

When building a regulatory-grade LC-MS/MS method for 2-hydroxymethyl atomoxetine in plasma, Section 3 demonstrates that this -d3 compound is the required internal standard to achieve matrix factor CV <8% and ≤15% overall method accuracy. It co-elutes with the analyte (ΔRt ≤ 0.05 min), correcting for ion suppression from phospholipid residues without introducing cross-talk [1]. Procurement should be prioritized over generic non-deuterated standards or surrogate isotope-labeled analogs, which fail to meet ICH M10 guidelines for matrix effect compensation [2].

CYP2D6 Pharmacogenetic–Guided PBPK Model Development in Pediatric Populations

The 2-hydroxymethyl metabolite becomes the major clearance product in CYP2D6 poor metabolizers (2-CH2OH-ATX/4-OH-ATX ratio >1.2, a >3-fold increase) [1]. To parameterize PBPK models that predict atomoxetine exposure in children, quantitative data on 2-CH2OH-ATX concentrations are indispensable. Only this -d3 IS enables interference-free quantification across the full range of CYP2D6 genotypes, ensuring that model clearance estimates are not biased toward extensive-metabolizer phenotypes [2].

Abbreviated New Drug Application (ANDA) Impurity and Metabolite Profiling for Generic Atomoxetine Formulations

Regulatory submissions for generic atomoxetine require validated methods that can distinguish metabolites from impurities. The characterization data accompanying 2-Hydroxymethyl Atomoxetiene-d3 (MW 274.37, ≥95% purity) supports its use as a certified reference standard for impurity spiking and recovery experiments [1]. Using the non-deuterated form would obscure the mass balance calculations because the internal standard cannot be differentiated from the impurity peak, potentially delaying ANDA approval [2].

In Vitro Drug-Drug Interaction (DDI) Studies Involving CYP2B6 Inhibitors

CYP2B6 catalyzes 2-CH2OH-ATX formation when CYP2D6 is inhibited or genetically deficient [1]. Pharmaceutical companies conducting DDI panels need to measure this specific metabolite to assess whether a lead compound induces or inhibits CYP2B6-mediated clearance. The -d3 IS ensures accurate quantification of 2-CH2OH-ATX in human hepatocyte or microsomal incubation samples even when co-administered test compounds generate isobaric interferences [2].

Quote Request

Request a Quote for 2-Hydroxymethyl Atomoxetiene-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.